molecular formula C9H16ClNO2 B13574796 methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride

methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride

Cat. No.: B13574796
M. Wt: 205.68 g/mol
InChI Key: QIFNZYPMNJVECS-VEASCYRISA-N
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Description

Methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride is a compound that features a unique bicyclo[1.1.1]pentane (BCP) structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride typically involves the construction of the BCP core followed by functionalization. One common method involves carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for both laboratory and industrial production.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to ensure high yield and purity. The scalability of carbene insertion and nucleophilic/radical addition methods makes them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride is unique due to its specific functional groups and the presence of the BCP core. This combination provides enhanced solubility, metabolic stability, and reduced non-specific binding compared to other similar compounds .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)7(10)5-9-2-6(3-9)4-9;/h6-7H,2-5,10H2,1H3;1H/t6?,7-,9?;/m0./s1

InChI Key

QIFNZYPMNJVECS-VEASCYRISA-N

Isomeric SMILES

COC(=O)[C@H](CC12CC(C1)C2)N.Cl

Canonical SMILES

COC(=O)C(CC12CC(C1)C2)N.Cl

Origin of Product

United States

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